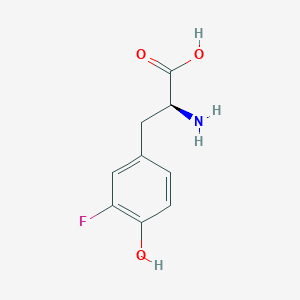

3-fluoro-L-tyrosine

Übersicht

Beschreibung

3-Fluoro-L-tyrosine is a fluorinated analogue of the amino acid tyrosine. It is characterized by the substitution of a hydrogen atom with a fluorine atom at the third position of the benzene ring in the tyrosine molecule. This modification imparts unique properties to the compound, making it a valuable tool in various scientific research fields. The molecular formula of this compound is C9H10FNO3, and it has a molecular weight of 199.18 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Fluoro-L-tyrosine can be synthesized using enzymatic methods. One common approach involves the use of tyrosine phenol-lyase from Citrobacter freundii, which catalyzes the reaction between 3-fluorophenol, pyruvate, and ammonia to produce this compound . The reaction conditions typically include a buffered aqueous solution at a pH of around 8.0 and a temperature of approximately 30°C.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the enzymatic synthesis route mentioned above can be scaled up for industrial applications. The use of bioreactors and optimized enzyme concentrations can enhance the yield and efficiency of the production process.

Analyse Chemischer Reaktionen

Enzymatic Reactions with Tyrosine Phenol-Lyase (TPL)

3-Fluoro-L-tyrosine serves as a substrate for tyrosine phenol-lyase (EC 4.1.99.2), which catalyzes its β-elimination to form 3-fluorophenol , pyruvate, and ammonia. This reaction proceeds via a quinonoid intermediate (λₘₐₓ = 500 nm), which accumulates more prominently compared to L-tyrosine due to electronic effects of the fluorine substituent .

| Substrate | Rate of Quinonoid Formation (s⁻¹) | Quinonoid Absorbance (500 nm) |

|---|---|---|

| L-Tyrosine | 12.5 ± 0.8 | 0.15 ± 0.02 |

| This compound | 11.9 ± 1.1 | 0.52 ± 0.03 |

| 3,5-Difluoro-L-tyrosine | 6.7 ± 0.5 | 0.48 ± 0.04 |

- Key Findings :

Interactions with Tryptophan Indole-Lyase (TIL)

Unlike L-tyrosine, this compound reacts with tryptophan indole-lyase (EC 4.1.99.1) to form a transient quinonoid complex (λₘₐₓ = 500 nm) . This reactivity contrasts with non-fluorinated tyrosine, which only forms an external aldimine (λₘₐₓ = 420 nm) .

| Substrate | Quinonoid Peak (500 nm) | External Aldimine Peak (420 nm) |

|---|---|---|

| L-Tyrosine | Negligible | 0.25 ± 0.03 |

| This compound | 0.40 ± 0.05 | 0.10 ± 0.02 |

| 2-Fluoro-L-tyrosine | 0.05 ± 0.01 | 0.18 ± 0.02 |

- Mechanism : Fluorine’s inductive effect increases electrophilicity at the β-carbon, facilitating β-elimination .

Reactivity in Amino Acid Transport Systems

This compound is transported by L-type amino acid transporter 1 (LAT1) , a cancer-associated transporter, but not LAT2 . This selectivity arises from its α-methyl-free structure, unlike its analog 3-fluoro-L-α-methyl-tyrosine (FAMT) .

| Transporter | (μM) | (nmol/min/mg) |

|---|---|---|

| LAT1 | 72.7 ± 5.2 | 8.3 ± 0.6 |

| LAT2 | No transport | No transport |

Stability and Degradation

This compound decomposes at 260–261°C and remains stable in aqueous solutions at neutral pH. Acidic conditions (pH < 2) induce gradual defluorination, forming L-tyrosine and HF .

Comparative Reactivity with Halogenated Tyrosines

Fluorination at the 3-position uniquely enhances quinonoid stabilization compared to other halogen substituents :

| Substrate | Quinonoid Stability (Relative to L-Tyrosine) |

|---|---|

| This compound | 3.5× |

| 3-Chloro-L-tyrosine | 2.8× |

| 3-Bromo-L-tyrosine | 2.2× |

Wissenschaftliche Forschungsanwendungen

Drug Development

3-Fluoro-L-tyrosine serves as a crucial building block in the synthesis of novel pharmaceuticals. Its unique chemical properties allow for the development of targeted therapies for various diseases, including cancer and neurodegenerative disorders. Researchers are investigating its potential in creating compounds that can selectively inhibit specific biological pathways associated with disease progression.

Neuroscience Research

This compound is extensively utilized in neuroscience to study neurotransmitter pathways, particularly those involving dopamine. By incorporating this compound into experimental designs, researchers can gain insights into conditions such as Parkinson's disease. Studies have shown that alterations in dopamine signaling can be linked to the presence of this compound, thus aiding in understanding its role in neuropharmacology .

Biochemical Studies

In biochemical research, this compound is employed to investigate protein interactions and enzyme activities. It helps elucidate complex biological processes by providing insights into how proteins function in various cellular environments. This application is critical for understanding metabolic pathways and the development of enzyme inhibitors that could serve as therapeutic agents .

Radiopharmaceuticals

One of the most promising applications of this compound is in the field of radiopharmaceuticals, particularly as a component of imaging agents for positron emission tomography (PET) scans. The compound can be labeled with fluorine-18 to create 18F-labeled analogs such as 18F-α-methyl tyrosine (18F-FAMT). These radiotracers exhibit high specificity for cancerous tissues due to their preferential uptake by tumor cells through L-type amino acid transporter 1 (LAT1). Clinical studies have demonstrated that 18F-FAMT PET scans can effectively differentiate between malignant tumors and benign lesions, providing valuable prognostic information .

Protein Engineering

The unique properties of this compound also make it a valuable tool in protein engineering. Researchers utilize it to modify proteins to enhance their stability and function, which is essential for biotechnological applications such as enzyme production and therapeutic protein development .

Data Table: Applications Overview

| Application Area | Key Focus | Notable Findings |

|---|---|---|

| Drug Development | Synthesis of targeted therapies | Potential for selective inhibition of disease pathways |

| Neuroscience Research | Dopamine signaling and neurotransmitter pathways | Insights into Parkinson's disease mechanisms |

| Biochemical Studies | Protein interactions and enzyme activities | Elucidation of metabolic processes |

| Radiopharmaceuticals | Imaging agents for PET scans | High specificity for tumors; differentiation capability |

| Protein Engineering | Modification for stability and function | Enhanced enzyme production capabilities |

Case Study 1: PET Imaging with 18F-FAMT

In a clinical study published in the Journal of Nuclear Medicine, researchers evaluated the efficacy of 18F-FAMT as a PET radiotracer for tumor imaging. The study found that the uptake of 18F-FAMT was significantly correlated with LAT1 expression levels in tumors, highlighting its potential use as a biomarker for cancer prognosis .

Case Study 2: Dopamine Pathway Analysis

A recent investigation into the role of this compound in dopamine signaling provided insights into its impact on neurodegenerative diseases. The study demonstrated that alterations in dopamine metabolism could be traced back to variations in the levels of this compound, suggesting a direct link to conditions like Parkinson's disease .

Case Study 3: Enzyme Interaction Studies

Research conducted on the interactions between this compound and various enzymes revealed its potential as an inhibitor for specific metabolic pathways. This finding opens avenues for developing new therapeutic strategies targeting metabolic disorders .

Wirkmechanismus

The mechanism of action of 3-Fluoro-L-tyrosine involves its incorporation into proteins in place of tyrosine. This substitution can affect the protein’s structure and function, providing insights into the role of tyrosine in biological processes. The compound targets enzymes such as tyrosine aminotransferase and superoxide dismutase, disrupting their normal activity and leading to altered metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

2-Fluoro-L-tyrosine: Another fluorinated analogue of tyrosine, differing in the position of the fluorine atom.

3-Fluoro-DL-tyrosine: A racemic mixture of the D- and L-forms of 3-Fluoro-tyrosine.

6-Fluoro-L-dopa: A fluorinated analogue of L-dopa, used in diagnostic imaging for Parkinson’s disease.

Uniqueness: 3-Fluoro-L-tyrosine is unique due to its specific substitution pattern, which allows it to mimic tyrosine closely while introducing the distinct properties of fluorine. This makes it particularly valuable in studies involving protein structure and function, as well as in the development of diagnostic and therapeutic agents.

Biologische Aktivität

3-Fluoro-L-tyrosine (FAMT) is a synthetic amino acid derivative that has garnered attention in the fields of oncology and radiology due to its unique biological activity, particularly as a positron emission tomography (PET) radiotracer for tumor imaging. This article delves into the biological activity of this compound, focusing on its transport mechanisms, clinical applications, and comparative efficacy with other imaging agents.

This compound is classified as a small molecule and belongs to the phenylpropanoic acid group. Its structure features a fluorine atom substituted at the 3-position of the aromatic ring of L-tyrosine, enhancing its metabolic stability and specificity for certain biological targets. The compound primarily acts by interfering with normal amino acid metabolism, specifically targeting the L-type amino acid transporter 1 (LAT1), which is often upregulated in malignant tumors .

Key Properties:

- Molecular Formula: C9H10FNO3

- Mechanism: Inhibits superoxide dismutase, reducing oxidative stress in cells .

- Transport Mechanism: Specifically transported by LAT1, facilitating preferential accumulation in cancerous tissues .

Transport Mechanisms

The uptake of this compound in tumor cells is predominantly mediated by LAT1. Studies have shown that LAT1's expression correlates with tumor aggressiveness and prognosis, making FAMT a valuable tool for tumor imaging. The transport kinetics have been characterized using various experimental models, including Xenopus oocytes, demonstrating a Km value of approximately 72.7 μM for LAT1-mediated transport, which is comparable to that of natural substrates .

Clinical Applications

This compound has been developed as a PET radiotracer known as [^18F]FAMT. Its clinical utility has been validated through numerous studies, highlighting its effectiveness in differentiating malignant tumors from benign lesions and assessing treatment responses.

Clinical Findings:

- Tumor Imaging: [^18F]FAMT exhibits high specificity for cancerous tissues compared to other tracers such as [^18F]FDG, especially in peripheral organs .

- Prognostic Value: Clinical studies indicate that [^18F]FAMT PET can predict outcomes in patients with non-small cell lung cancer and glioblastoma multiforme .

- Comparative Efficacy: In head-to-head comparisons with other PET tracers, [^18F]FAMT demonstrates lower background uptake in normal tissues, enhancing its diagnostic accuracy .

Data Table: Comparative Efficacy of PET Tracers

| Tracer | Specificity for Tumors | Background Uptake | Clinical Use Cases |

|---|---|---|---|

| [^18F]FAMT | High | Low (except kidneys) | Non-small cell lung cancer, glioblastoma |

| [^18F]FDG | Moderate | High | General cancer detection |

| [^11C]MET | Moderate | Variable | Brain tumors |

| [^18F]FET | Moderate | Moderate | Gliomas |

Case Studies

Case Study 1: Non-Small Cell Lung Cancer

In a cohort study involving patients with non-small cell lung cancer, [^18F]FAMT PET imaging was utilized to evaluate tumor response to therapy. Results indicated a significant correlation between LAT1 expression levels and tracer uptake, suggesting that FAMT could serve as a biomarker for therapy efficacy .

Case Study 2: Glioblastoma Multiforme

A study assessed the utility of [^18F]FAMT in glioblastoma patients undergoing treatment. The findings revealed that FAMT uptake was predictive of tumor recurrence and could guide therapeutic decisions based on imaging results .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIAUOZUUGXERI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10225227 | |

| Record name | 3-Fluorotyrosine, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7423-96-3 | |

| Record name | 3-Fluoro-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7423-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorotyrosine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007423963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-L-tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04436 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Fluorotyrosine, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-hydroxy-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FLUOROTYROSINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/174NRG3M2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.